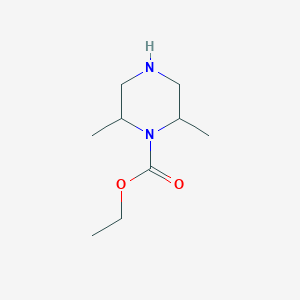

Ethyl 2,6-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-7(2)5-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHKJSQJWMSVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(CNCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Analysis of Ethyl 2,6 Dimethylpiperazine 1 Carboxylate Conformers

Target Identification and Validation

Identifying the direct molecular targets of these compounds is a key objective. Techniques such as molecular docking can provide valuable insights into potential binding interactions. For example, in the study of arylpiperazine AR antagonists, docking studies suggested that the most potent compounds bind to the androgen receptor ligand-binding pocket primarily through hydrogen bonding interactions. researchgate.net

Effects on Cellular Signaling Pathways

The piperazine (B1678402) scaffold is a common feature in many biologically active compounds that modulate various cellular signaling pathways. For instance, derivatives of dihydroartemisinin (B1670584) have been synthesized and evaluated for their anti-Toxoplasma gondii activity, demonstrating the potential for piperazine-containing structures to interfere with parasitic growth pathways. researchgate.net

Physicochemical Properties and Their Influence on in Vitro Biology

Chemical Stability

The chemical stability of these derivatives under assay conditions is essential for obtaining reliable and reproducible data. The piperazine (B1678402) ring is generally stable, but the ester functionality of the ethyl carboxylate group could be susceptible to hydrolysis under certain pH conditions.

Theoretical and Computational Chemistry of Ethyl 2,6 Dimethylpiperazine 1 Carboxylate

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic Schrödinger equation to determine the electron distribution and energy of the molecule, thereby providing a basis for predicting its structure, reactivity, and spectroscopic characteristics. For Ethyl 2,6-dimethylpiperazine-1-carboxylate, these methods can elucidate the influence of the ethyl carbamate (B1207046) and dimethyl substituents on the piperazine (B1678402) ring's chemistry.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.semdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO may be distributed over the carbonyl group of the ethyl carbamate moiety. sci-hub.se DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely map the distribution of these orbitals and calculate their energies. researchgate.netnih.gov This analysis helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attack.

Interactive Data Table: Representative Frontier Molecular Orbital Data

Below is a table showing typical data that would be generated from a DFT analysis of this compound. Note: These values are illustrative examples.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added (approximated as -ELUMO) |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential regions. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack. nih.gov

Green regions denote neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the ethyl carbamate group and the nitrogen atoms of the piperazine ring, highlighting these as primary sites for interaction with electrophiles or for hydrogen bond formation. researchgate.netnih.gov Positive potential (blue) might be observed around the hydrogen atoms attached to the piperazine ring and the ethyl group. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction preferences. uni-muenchen.de

Quantum chemical calculations are highly effective at predicting various thermodynamic and spectroscopic properties of molecules in the gas phase or in solution. By computing the vibrational frequencies from the optimized molecular geometry, a wealth of information can be derived.

Thermodynamic Properties: DFT calculations can be used to predict standard thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H) at different temperatures. researchgate.net These predictions are crucial for understanding the stability and behavior of this compound under various conditions. The accuracy of these predictions relies on the chosen level of theory and basis set. researchgate.netfrontiersin.org

Interactive Data Table: Predicted Thermodynamic Properties at 298.15 K

This table presents example thermodynamic data for this compound as would be predicted by DFT calculations. Note: These values are illustrative examples.

| Property | Predicted Value | Unit |

| Total Energy | -550.123 | Hartrees |

| Heat Capacity (Cv) | 45.8 | cal/mol·K |

| Entropy (S) | 105.2 | cal/mol·K |

| Enthalpy (H) | -345100 | kcal/mol |

Spectroscopic Properties: Theoretical calculations can simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

Infrared (IR) and Raman Spectra: Vibrational frequency calculations can predict the positions and intensities of peaks in the IR and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules. mdpi.comnih.gov

The conformation and dynamics of this compound can be significantly influenced by its environment. MD simulations explicitly model the interactions between the solute and solvent molecules (e.g., water), providing a realistic representation of its behavior in solution. These simulations can reveal how the piperazine ring puckering and the orientation of the ethyl carbamate and methyl groups change in different solvents. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them.

A key application of MD simulations in medicinal chemistry is to study the interaction between a small molecule (ligand) and a biological target, such as a protein. mdpi.comnih.gov For this compound, if it were being investigated as a potential drug candidate, MD simulations would be crucial for understanding its binding mechanism.

The process typically begins with molecular docking , where computational algorithms predict the preferred binding orientation of the ligand within the protein's active site. nih.govresearchgate.net Following docking, an MD simulation is performed on the protein-ligand complex. This simulation allows the complex to relax and reveals the stability of the binding pose over time. nih.gov

Key insights from these simulations include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the complex.

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding. mdpi.com

Conformational Changes: MD can show how the protein and ligand may change their conformations to achieve an optimal fit, a phenomenon known as "induced fit." chemrxiv.org

These in silico studies provide a detailed, mechanistic understanding of protein-ligand interactions at an atomic level, guiding the rational design of more potent and selective molecules. nih.gov

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics and virtual screening are powerful computational tools used in the early stages of drug discovery to identify promising new molecules from large databases. nih.gov These techniques are particularly useful for exploring the chemical space around a core scaffold like 2,6-dimethylpiperazine (B42777) to discover analogs with potentially improved biological activity.

Virtual screening can be broadly categorized into structure-based and ligand-based approaches. semanticscholar.org Both methodologies aim to enrich a smaller, more manageable subset of compounds from a large virtual library that are more likely to be active against a specific biological target.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

For this compound, a hypothetical pharmacophore model could be developed based on its known active analogs or by studying its binding mode within a target protein. Key features of this molecule that could contribute to a pharmacophore model include:

Hydrogen Bond Acceptors: The two oxygen atoms of the ethyl carboxylate group.

Hydrophobic Features: The ethyl group and the two methyl groups on the piperazine ring.

Possible Hydrogen Bond Donor: The secondary amine within the piperazine ring (if protonated).

The process of pharmacophore modeling would involve aligning a set of known active molecules that share the 2,6-dimethylpiperazine-1-carboxylate core and identifying the common chemical features and their spatial relationships. This model can then be used as a 3D query to screen large compound databases for molecules that match the pharmacophoric features, thereby identifying structurally diverse compounds with the potential for similar biological activity.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester | Interaction with H-bond donor residues in a target protein |

| Hydrogen Bond Acceptor | Ether oxygen of the ester | Interaction with H-bond donor residues in a target protein |

| Hydrophobic Center | Ethyl group of the ester | Van der Waals interactions with hydrophobic pockets |

| Hydrophobic Center | Methyl groups on the piperazine ring | Van der Waals interactions with hydrophobic pockets |

Ligand-Based and Structure-Based Design Principles

The discovery of novel analogs of this compound can be guided by both ligand-based and structure-based design principles. researchgate.net

Ligand-Based Design: In the absence of a 3D structure of the biological target, ligand-based methods rely on the information from known active and inactive molecules. This approach assumes that molecules with similar structures or properties are likely to have similar biological activities. Key techniques include:

Similarity Searching: Using the structure of this compound as a query to search for structurally similar compounds in a database. Similarity can be assessed based on 2D fingerprints or 3D shape.

Pharmacophore Modeling: As described in the previous section.

QSAR Modeling: Discussed in the following section.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool. This approach involves understanding the interactions between the ligand and the target at an atomic level to guide the design of new molecules with improved binding affinity and selectivity. The primary technique is molecular docking , which predicts the preferred orientation of a ligand within the binding site of a protein.

For this compound, a molecular docking study would involve:

Preparing the 3D structure of the compound.

Preparing the 3D structure of the target protein, defining the binding site.

Using a docking algorithm to place the ligand into the binding site in various conformations and orientations.

Scoring the different poses to estimate the binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and suggest modifications to the structure of this compound that could enhance these interactions. For instance, if the ethyl group is in a spacious hydrophobic pocket, analogs with larger alkyl groups could be designed to improve potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be represented by an equation that relates one or more calculated molecular descriptors to the observed activity.

To develop a QSAR model for analogs of this compound, a dataset of compounds with the same core structure but varying substituents would be required, along with their experimentally determined biological activities (e.g., IC50 values).

The steps involved in QSAR modeling are:

Data Collection: Assembling a dataset of structurally related compounds with their biological activities.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound analogs might look like:

log(1/IC50) = a(logP) - b(Molecular_Surface_Area) + c*(Number_of_H_Bond_Donors) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the biological activity of newly designed, untested analogs, thereby prioritizing the synthesis of the most promising compounds.

Table 2: Example of a Data Table for a QSAR Study of this compound Analogs

| Compound ID | R-Group Modification | logP | Molecular Weight | Predicted log(1/IC50) | Experimental log(1/IC50) |

| 1 | -H | 1.8 | 186.27 | 4.5 | 4.3 |

| 2 | -CH3 | 2.3 | 200.30 | 5.1 | 5.0 |

| 3 | -Cl | 2.5 | 220.71 | 5.4 | 5.5 |

| 4 | -OCH3 | 1.7 | 216.29 | 4.8 | 4.6 |

This table is illustrative and does not represent actual experimental data.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles.

Enzyme Inhibition and Modulation Mechanisms in vitro

The interaction of small molecules with enzymes is a cornerstone of pharmacological research, providing insights into potential therapeutic applications. nih.gov Studies on compounds structurally related to Ethyl 2,6-dimethylpiperazine-1-carboxylate have often focused on their ability to inhibit or modulate enzyme activity, a critical aspect of drug discovery.

Kinetic Analysis of Enzyme-Ligand Interactions

Understanding the kinetics of how a compound interacts with an enzyme is fundamental to characterizing its mechanism of action. acs.org Kinetic analyses determine the rates of association and dissociation of the ligand-enzyme complex, providing crucial data such as the inhibition constant (Ki). acs.org For piperazine (B1678402) derivatives, these studies often involve incubating the compound with a specific enzyme and its substrate, then measuring the reaction rate. xenotech.com Techniques like Lineweaver-Burk and Dixon plots are commonly employed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value. xenotech.com While specific kinetic data for this compound is not detailed in the available literature, the general methodology involves assessing how the compound affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.gov

Elucidation of Binding Sites and Modes (e.g., Active Site Mapping)

Identifying the precise location and manner in which a compound binds to an enzyme is crucial for understanding its inhibitory or modulatory effects. nih.gov Computational methods such as molecular docking are frequently used to predict the binding orientation of ligands within the active site of an enzyme. xenotech.com These in silico models help to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-ligand complex. xenotech.com For instance, studies on related piperazine compounds have utilized molecular docking to understand their interaction with the active sites of enzymes like acetylcholinesterase. nih.gov Such analyses can reveal key amino acid residues that are critical for binding, guiding the design of more potent and selective inhibitors. nih.gov

Receptor Binding and Allosteric Modulation Studies in vitro

The piperazine moiety is a well-known pharmacophore present in many centrally active agents, often conferring affinity for various neurotransmitter receptors.

Ligand Affinity and Selectivity Profiling

Determining the binding affinity of a compound for a range of receptors is a standard procedure in drug discovery to assess its potency and potential for off-target effects. mdpi.commdpi.com This is typically achieved through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from a receptor is measured. mdpi.commdpi.com The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. mdpi.commdpi.com For example, various N-substituted piperazine derivatives have been evaluated for their affinity and selectivity for dopamine (B1211576) D2 and D3 receptors using HEK-293 cells expressing these receptors. mdpi.commdpi.com Such profiling helps to establish a compound's primary biological targets.

Structure-Activity Relationships (SAR) for Receptor Recognition

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a lead compound with its target receptor. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key structural features required for potent and selective binding. For instance, in series of 4H-chromene derivatives, modifications at various positions of the core structure have been shown to significantly influence potency. Similarly, for piperazine-based compounds, SAR studies have revealed that the nature of the substituent on the piperazine nitrogen is critical for affinity and selectivity towards specific receptors like the dopamine D3 receptor. mdpi.commdpi.com These studies often show that even small changes, such as the stereochemistry or the addition of a specific functional group, can dramatically alter receptor recognition. mdpi.commdpi.com

Cellular Assays for Mechanistic Understanding

Cellular assays provide a more physiologically relevant context to understand a compound's mechanism of action compared to isolated enzyme or receptor preparations. These assays can measure the downstream consequences of a compound's interaction with its target, such as changes in second messenger levels or gene expression, without necessarily linking them to a specific disease outcome. While specific cellular assay data for this compound is not available, the general approach involves treating cultured cells with the compound and measuring a specific cellular response to elucidate its functional activity as an agonist, antagonist, or modulator.

Membrane Permeability Studies in vitro

The ability of a compound to cross biological membranes is a critical determinant of its oral bioavailability and distribution. For piperazine derivatives, membrane permeability can be influenced by factors such as lipophilicity, molecular size, and the extent of ionization at physiological pH.

Studies on various piperazine derivatives suggest that they can act as permeation enhancers, facilitating the transport of other molecules across epithelial layers. nih.gov The permeability of piperazine-based compounds is often evaluated using in vitro models such as Caco-2 cell monolayers, which mimic the intestinal epithelium. youtube.com The pH of the surrounding environment has been identified as a significant factor influencing the permeation of piperazine derivatives, with a pH range of 8.7 to 9.6 being associated with enhanced permeability for some analogs. youtube.com The underlying mechanism for this enhanced permeability may involve the disruption of cell-cell junctions, specifically cadherin-based junctions, and an increase in myosin-mediated cellular contraction. nih.gov

Table 1: Factors Influencing In Vitro Membrane Permeability of Piperazine Derivatives

| Factor | Description | Potential Impact on this compound |

| Lipophilicity | The affinity of a molecule for a lipid environment. | The ethyl and methyl groups increase lipophilicity, which may enhance passive diffusion. |

| Ionization (pKa) | The tendency of a molecule to gain or lose a proton at a given pH. | The basic nitrogen of the piperazine ring will be partially protonated at physiological pH, influencing its interaction with the membrane. |

| Molecular Size | The overall size of the molecule. | The addition of the ethyl carbamate (B1207046) and dimethyl groups increases the molecular weight, which can sometimes negatively impact permeability. |

| pH of Environment | The acidity or alkalinity of the surrounding medium. | As seen with other piperazines, the local pH could significantly modulate its permeability. youtube.com |

Metabolic Stability and Metabolite Identification in vitro

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

For piperazine derivatives, metabolism often occurs at the piperazine ring itself, including N-dealkylation, oxidation, and ring opening. The nature and position of substituents on the piperazine ring can significantly influence the rate and pathways of metabolism. For instance, the introduction of steric hindrance near the nitrogen atoms can sometimes slow down metabolism.

A study on the in vitro metabolism of a complex ethyl carboxylate-containing compound, TAK-242, in rat and dog liver microsomes revealed extensive metabolism, including hydrolysis of the ester and various conjugations. nih.gov While not directly analogous, this highlights the potential for ethyl carboxylate groups to be metabolically labile. In the case of this compound, hydrolysis of the ethyl carbamate by carboxylesterases to yield 2,6-dimethylpiperazine (B42777) is a plausible metabolic pathway.

Furthermore, studies on other piperazine-containing compounds have shown that metabolism can be a significant clearance mechanism. For example, some piperazinyl-pyridazines exhibit very short in vitro microsomal half-lives. wikipedia.org The identification of metabolites is crucial for understanding potential clearance pathways and identifying any pharmacologically active or toxic byproducts. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in these studies. researchgate.netmdpi.com

Table 2: Potential In Vitro Metabolic Pathways for this compound

| Metabolic Reaction | Description | Potential Metabolite(s) |

| Carbamate Hydrolysis | Cleavage of the ethyl carbamate group by esterases. | 2,6-Dimethylpiperazine, Ethanol, Carbon Dioxide |

| N-Dealkylation | Removal of the ethyl group from the carbamate. | (Not a primary pathway for carbamates) |

| Oxidation | Hydroxylation of the piperazine ring or the methyl groups. | Hydroxylated derivatives |

| Ring Opening | Cleavage of the piperazine ring structure. | Various linear amine derivatives |

Exploration of Novel Biological Targets (Hypothetical or Preliminary in vitro Discoveries)

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds targeting a wide range of receptors and enzymes. rsc.org This suggests that this compound could potentially interact with various biological targets.

Target Deconvolution Strategies

Target deconvolution is the process of identifying the specific molecular target(s) of a compound that is discovered through phenotype-based screening. Several chemical proteomics approaches can be employed for this purpose. nih.gov These strategies include:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Photo-affinity Labeling: A photoreactive group is incorporated into the compound, which upon photoactivation, covalently crosslinks to its target protein(s).

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.

For a compound like this compound, these strategies could be applied to identify its biological targets in an unbiased manner, should it exhibit interesting phenotypic effects in cellular assays. The identification of antagonists for the nuclear retinoic acid receptor-related orphan receptor gamma (RORγ) has been achieved through the screening of piperazine libraries, showcasing the potential for discovering novel targets for this class of compounds. researchgate.net

Probe Development for Target Validation

Once a potential target is identified, chemical probes are often developed to validate the target and to study its function. nih.gov A chemical probe is a small molecule that is designed to selectively interact with a specific target. For this compound, this would involve synthesizing derivatives that incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a clickable alkyne/azide group) without significantly altering its binding affinity for the target.

The development of a radiolabeled PET imaging probe for fibroblast activation protein (FAP) based on a piperazine-containing quinolinecarboxamide illustrates a sophisticated application of probe development. nih.gov Such probes are invaluable tools for target engagement studies and for elucidating the biological role of the target in health and disease.

Anti-pathogenic Activity Mechanisms (e.g., antibacterial, antiparasitic in vitro activity)

Piperazine and its derivatives have a long history of use as anti-pathogenic agents, particularly as anthelmintics. drugbank.compatsnap.com Their mechanism of action against parasitic worms often involves the modulation of neurotransmitter systems, leading to paralysis of the parasite. drugbank.compatsnap.compatsnap.com

The primary antiparasitic mechanism of piperazine is through its agonist activity at GABA receptors in the muscle membranes of nematodes. drugbank.compatsnap.com This leads to hyperpolarization of the nerve endings and a subsequent flaccid paralysis of the worm, which is then expelled from the host's body. drugbank.com

In addition to antiparasitic activity, various piperazine derivatives have demonstrated in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.govresearchgate.net The introduction of different substituents on the piperazine ring can significantly modulate the antibacterial spectrum and potency. For instance, some N-substituted piperazine flavonol derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of antibacterial action for some piperazine-containing compounds has been suggested to involve the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis. mdpi.com

While the specific anti-pathogenic activity of this compound has not been detailed in the available literature, its structural similarity to other biologically active piperazines suggests that it could possess such properties. In vitro screening against a panel of bacteria and parasites would be necessary to determine its potential in this area.

Emerging Research Avenues and Future Outlook for Ethyl 2,6 Dimethylpiperazine 1 Carboxylate

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the traditionally slow and costly process of drug discovery into a more rapid, predictive, and cost-effective endeavor. nih.govdlapiper.comnih.gov For piperazine (B1678402) derivatives like Ethyl 2,6-dimethylpiperazine-1-carboxylate, these computational tools offer powerful methods to design novel molecules, predict their properties, and identify potential biological targets.

Furthermore, generative AI models can design entirely new molecules with desired characteristics. researchgate.net By inputting specific parameters—such as target affinity, solubility, and low toxicity—these algorithms can propose novel structures built upon the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models are a key ML technique used to establish a mathematical correlation between the chemical structure of piperazine compounds and their biological activity, guiding the rational design of more potent analogues. researchgate.netnih.gov

| AI/ML Application | Description | Potential Impact on this compound |

| Virtual Screening | High-throughput computational screening of virtual compound libraries to identify potential "hits". nih.gov | Rapidly identifies derivatives with high predicted affinity for specific disease targets, saving time and resources. |

| Predictive Modeling | ML models predict physicochemical properties (solubility, bioavailability) and potential toxicity (ADME/Tox). nih.gov | Optimizes compound design to ensure favorable drug-like properties early in the discovery process. |

| Generative Design | AI algorithms design novel molecular structures based on a desired set of properties. researchgate.net | Creates new, patentable analogues with potentially superior efficacy and safety profiles. |

| QSAR Modeling | Establishes relationships between the molecular structure of compounds and their biological activities. nih.gov | Provides insights into which structural modifications to the core scaffold will enhance therapeutic effects. |

Advancements in High-Throughput Synthesis and Screening Technologies

The ability to rapidly synthesize and test large numbers of compounds is crucial for modern drug discovery. High-Throughput Screening (HTS) allows researchers to evaluate massive compound libraries against specific biological targets in a short period. nih.govyoutube.com For a scaffold like this compound, HTS can quickly identify initial "hits" that modulate a target of interest, such as a particular enzyme or receptor. nih.govresearchgate.net

Complementing HTS are advancements in chemical synthesis. Traditional batch synthesis can be slow and laborious. Modern techniques like flow chemistry and microwave-assisted synthesis enable the rapid, automated, and efficient production of diverse libraries of piperazine derivatives. mdpi.comnih.gov These methods allow for precise control over reaction conditions, often leading to higher yields and purity. nih.gov Recent breakthroughs in C-H functionalization provide powerful tools to modify the carbon backbone of the piperazine ring, opening up new avenues for structural diversity that were previously difficult to access. mdpi.comresearchgate.net This allows for the creation of a wider array of analogues of this compound for screening campaigns.

| Technology | Principle | Advantage for Piperazine Derivative Libraries |

| High-Throughput Screening (HTS) | Automated testing of thousands to millions of compounds for biological activity. nih.gov | Rapidly identifies active derivatives of this compound from a large and diverse library. |

| Flow Chemistry Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch. nih.gov | Allows for faster reaction optimization, improved safety, and easier scalability for producing compound libraries. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often dramatically reducing reaction times. mdpi.com | Accelerates the synthesis of individual compounds and libraries, enabling faster design-make-test cycles. |

| C-H Functionalization | Directly converts carbon-hydrogen bonds on the piperazine ring into new functional groups. mdpi.com | Creates novel structural analogues that are not accessible through traditional synthesis, expanding chemical space. |

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net This field, along with the highly efficient reactions of "click chemistry," provides powerful tools for studying and utilizing molecules like this compound in complex biological environments. wikipedia.orgsigmaaldrich.com

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the simple and robust joining of molecular fragments. researchgate.netmdpi.com A derivative of this compound could be functionalized with an azide or alkyne group. This "handle" would allow it to be easily "clicked" onto other molecules, such as fluorescent probes for imaging, targeting ligands to direct the molecule to specific cells, or polyethylene glycol (PEG) chains to improve its pharmacokinetic properties. sigmaaldrich.com

These techniques are instrumental in creating sophisticated bioconjugates. mdpi.comwebsite-files.com For instance, by attaching a fluorescent dye to this compound via a bio-orthogonal reaction, researchers could visualize its distribution within cells in real-time, helping to identify its subcellular targets and mechanism of action without disrupting normal cellular functions. wikipedia.orgwebsite-files.com

Computational Drug Repurposing (purely in silico)

Drug repurposing, or finding new uses for existing compounds, is a highly effective strategy to accelerate the drug development pipeline, as it leverages compounds with already established safety profiles. nih.govresearchgate.net Purely in silico (computational) approaches have become a cornerstone of this field, enabling researchers to screen vast databases of known drugs against new targets quickly and cheaply. arxiv.orgf1000research.com

For a compound like this compound, computational repurposing would involve using its 3D structure in molecular docking simulations against a wide array of disease-related proteins. f1000research.comnih.gov These simulations predict how well the compound might bind to a specific target, providing a binding affinity score. mdpi.com Compounds that show promising scores can then be prioritized for experimental validation. This approach allows for the rapid generation of new therapeutic hypotheses for piperazine derivatives without the need for extensive initial laboratory work. nih.govnih.gov

| In Silico Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. f1000research.com | Screens the compound against hundreds of known protein targets to identify potential new therapeutic indications. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Matches the compound's features to known pharmacophores for various diseases, suggesting potential new activities. |

| Molecular Dynamics | Simulates the movement of the compound and its target protein over time to assess binding stability. nih.gov | Confirms the stability of the predicted binding mode from docking studies, increasing confidence in the hypothesis. |

| Structural Similarity Analysis | Compares the compound's structure to drugs with known activities. arxiv.org | Identifies potential new uses based on the principle that structurally similar molecules may have similar biological functions. |

Sustainable Synthesis and Environmental Impact Minimization Strategies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of this compound and its derivatives, sustainable strategies are being explored to make the process more environmentally friendly.

Key approaches include the use of photoredox catalysis, which uses visible light to drive chemical reactions, often under milder conditions than traditional methods. mdpi.com One-pot reactions, where multiple synthetic steps are performed in a single reactor, reduce the need for intermediate purification steps, thereby saving solvents and energy. mdpi.com The development of syntheses that proceed in greener solvents, such as water or bio-based solvents, instead of volatile organic compounds, is another major focus. researchgate.net These strategies not only reduce the environmental footprint of synthesizing piperazine compounds but can also lead to more efficient and cost-effective manufacturing processes. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 2,6-dimethylpiperazine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted piperazine precursors with ethyl chloroformate. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized using ethyl acetoacetate and phenylhydrazine under reflux in ethanol, followed by hydrolysis . Optimization includes adjusting solvent polarity (e.g., DCM/water mixtures), temperature (ambient to reflux), and catalysts (e.g., CuSO₄ for click chemistry reactions). Yield improvements are achieved via stoichiometric control of reactants (1.2 equiv. of intermediates) and purification by silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for functional group identification. For crystallographic validation, single-crystal X-ray diffraction (XRD) is critical. For instance, monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 10.9073 Å, b = 19.1940 Å, and β = 91.809° were resolved using MoKα radiation (λ = 0.71073 Å) . Data refinement employs SHELXL for small-molecule structures, ensuring R-factors < 0.05 .

Q. How can solubility and bioavailability be experimentally assessed for derivatives of this compound?

- Methodological Answer : Solubility is determined via shake-flask methods in aqueous buffers (pH 1–7.4) at 25°C, while bioavailability is predicted using parallel artificial membrane permeability assays (PAMPA). Metrics like Log S (ESOL) and topological polar surface area (TPSA) are calculated computationally. For analogs, TPSA values < 60 Ų correlate with high gastrointestinal absorption .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring be performed using computational and experimental methods?

- Methodological Answer : Ring puckering is quantified via Cremer-Pople coordinates, where amplitude (θ) and phase (φ) parameters describe deviations from planarity. For example, XRD-derived atomic coordinates are analyzed using software like ORTEP-III to visualize displacement ellipsoids and calculate torsion angles . Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G**) validate experimental geometries .

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT models. Multi-conformer refinement in SHELXL or QM/MM hybrid methods can reconcile differences. For example, twinned crystals may require specialized refinement protocols in SHELXPRO to address overlapping diffraction spots .

Q. How are structure-activity relationship (SAR) studies designed for piperazine derivatives targeting enzyme inhibition?

- Methodological Answer : SAR workflows involve synthesizing analogs with systematic substitutions (e.g., halogenation, alkyl chain variation) and assaying enzyme inhibition (IC₅₀). Molecular docking (AutoDock Vina) predicts binding modes; for instance, 1-arylsulfonyl-4-phenylpiperazine derivatives showed hydrogen bonding with acetylcholinesterase active sites . Conflicting data (e.g., low inhibition despite favorable docking scores) are analyzed using molecular dynamics (MD) simulations to assess binding stability .

Q. What are the best practices for validating crystal structures in high-throughput crystallography pipelines?

- Methodological Answer : Automated validation tools like PLATON check for geometric outliers, missed symmetry, and solvent accessibility. SHELXC/D/E are used for experimental phasing, prioritizing robustness in pipelines. For high-resolution structures (<1.0 Å), anisotropic displacement parameters are refined, and hydrogen atoms are explicitly modeled .

Methodological Challenges

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and 2D NMR (COSY, HSQC) track byproducts. For example, ethyl ester hydrolysis during synthesis generates carboxylic acid impurities, mitigated by pH control (pH 7–8). Process optimization includes inline FTIR monitoring for real-time reaction control .

Q. What computational approaches predict the biological activity of novel derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like log P, molar refractivity, and hydrogen-bond donor/acceptor counts. For instance, pyrazole-4-carboxylate derivatives with Csp³ fractions >0.7 showed enhanced BBB permeability in zebrafish models .

Q. How do steric and electronic effects of the 2,6-dimethyl groups influence reactivity?

- Methodological Answer :

Steric hindrance from methyl groups reduces nucleophilic attack at the piperazine nitrogen. DFT-based Natural Bond Orbital (NBO) analysis quantifies charge distribution; methyl groups increase electron density at the carbonyl oxygen, favoring electrophilic substitutions. Experimental validation uses Hammett constants (σ) to correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.